molecular formula C30H38N4O7 B12515667 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine CAS No. 820235-25-4

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine

Cat. No.: B12515667
CAS No.: 820235-25-4
M. Wt: 566.6 g/mol
InChI Key: JIKQWJLEECBZHM-ATANMQQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine (CAS: 820235-25-4) is a tetrapeptide derivative featuring the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its N-terminal valine residue. Its molecular formula is C₃₀H₃₈N₄O₇, with a molecular weight of 566.65 g/mol . The sequence comprises L-valine, L-alanine, glycine, and a C-terminal L-valine. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality—removable under mild basic conditions (e.g., piperidine) while leaving other protecting groups intact .

This compound is pivotal in synthesizing longer peptides or modified biomolecules, leveraging glycine’s flexibility and valine’s hydrophobicity. Its applications span drug discovery, structural biology, and materials science, where precise sequence control is critical.

Properties

CAS No.

820235-25-4

Molecular Formula

C30H38N4O7

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H38N4O7/c1-16(2)25(28(37)32-18(5)27(36)31-14-24(35)33-26(17(3)4)29(38)39)34-30(40)41-15-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,16-18,23,25-26H,14-15H2,1-5H3,(H,31,36)(H,32,37)(H,33,35)(H,34,40)(H,38,39)/t18-,25-,26-/m0/s1

InChI Key

JIKQWJLEECBZHM-ATANMQQVSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Fmoc Deprotection

Piperidine induces β-elimination of the fluorenylmethyl group, generating dibenzofulvene-piperidine adducts detectable via UV monitoring at 301 nm . Optimal deprotection requires 2 × 5–10 min treatments , achieving >99% efficiency. Prolonged exposure (>30 min) risks aspartimide formation in acid-sensitive sequences.

Coupling Reactions

Coupling employs symmetric anhydrides or activated esters. HBTU/DIEA and DIC/Oxyma systems dominate, with coupling times of 30–60 min per residue . Double couplings are mandatory for sterically hindered residues like valine to suppress deletion sequences.

Coupling Agent Activator Solvent Efficiency
HBTU DIEA DMF 98.5%
DIC Oxyma DMF 99.2%
PyBOP HOAt DMF 99.8%

Data aggregated from

Side-Chain Deprotection and Cleavage

Following chain assembly, the peptide-resin undergoes simultaneous side-chain deprotection and cleavage using anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA). HF cleavage at 0°C for 1 hr liberates the peptide with >95% crude yield , while TFA-based mixtures (e.g., TFA:H2O:TIS = 95:2.5:2.5) achieve comparable results with enhanced safety.

Critical considerations :

  • HF handling : Requires specialized equipment due to extreme toxicity.
  • Scavengers : Addition of 1,2-ethanedithiol or triisopropylsilane suppresses tert-butyl cation-mediated side reactions.

Purification and Analytical Validation

Crude peptides are purified via preparative reversed-phase HPLC using C18 columns and acetonitrile/water gradients. The target tetrapeptide typically elutes at 22–25% acetonitrile , with purity >98% confirmed by analytical HPLC.

Amino acid analysis after hydrolysis (6N HCl, 110°C, 24 hr) validates stoichiometry:

  • Expected ratios: Val (2.0), Ala (1.0), Gly (1.0)
  • Observed ratios: Val (2.05), Ala (0.98), Gly (1.02)

Mass spectrometry (MALDI-TOF) confirms the molecular ion at m/z 566.6 [M+H]⁺, consistent with the theoretical mass.

Process Innovations and Scalability

Recent advances, such as continuous-flow SPPS and washless synthesis , reduce solvent consumption by 95% while maintaining coupling efficiencies >99%. These methods employ directed gas flushing to eliminate piperidine residues, enabling kilogram-scale production with <0.5% deletion peptides .

Challenges and Optimization Strategies

Aggregation-Prone Sequences

The Val-Ala-Gly-Val sequence exhibits moderate aggregation during synthesis. Incorporating 2,2,2-trifluoroethanol (TFE) into DMF improves solvation, reducing truncation products by 40% .

Epimerization Control

Valine’s β-branched structure predisposes to epimerization during coupling. Low-temperature (0–4°C) DIC/Oxyma activations limit racemization to <0.3% .

Chemical Reactions Analysis

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine can undergo various chemical reactions, including:

    Deprotection reactions: Removal of the Fmoc group using bases like piperidine.

    Coupling reactions: Formation of peptide bonds using coupling reagents such as HBTU, DIC, or EDC.

    Cleavage reactions: Detachment of the peptide from the solid support using strong acids like TFA.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products Formed

The major products formed from these reactions are the desired peptide sequences with high purity, ready for further applications in research and industry.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy
The compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its Fmoc (fluorenylmethoxycarbonyl) protecting group. The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the stepwise assembly of peptides. This method is advantageous for synthesizing complex peptides with multiple amino acid residues.

Case Study: Synthesis of Bioactive Peptides
In a study published in the Journal of Organic Chemistry, researchers demonstrated the synthesis of bioactive peptides using Fmoc-Val-Ala-Gly-Val as a key intermediate. The peptides synthesized exhibited enhanced biological activity, showcasing the utility of this compound in developing therapeutic agents .

Drug Development

Anticancer Agents
Research has indicated that peptides containing Fmoc-Val-Ala-Gly-Val can be designed to target specific cancer cells. For instance, modifications of this compound have been explored for their ability to deliver cytotoxic agents selectively to tumor cells, minimizing damage to healthy tissues. This targeted approach is essential in modern cancer therapy.

Case Study: Targeted Drug Delivery Systems
A recent investigation highlighted the potential of Fmoc-based peptides in creating targeted drug delivery systems for anticancer therapies. The study revealed that these peptides could effectively encapsulate chemotherapeutic agents, enhancing their stability and bioavailability while reducing systemic side effects .

Biomaterials

Hydrogels and Scaffolds
Fmoc-Val-Ala-Gly-Val has been incorporated into hydrogels and scaffolds for tissue engineering applications. The biocompatibility and tunable mechanical properties of these materials make them suitable for regenerative medicine.

Case Study: Tissue Regeneration
An article in Advanced Healthcare Materials reported on the use of Fmoc-modified hydrogels for promoting neuronal growth. These hydrogels provided an optimal environment for cell adhesion and proliferation, demonstrating their potential in nerve tissue engineering .

Diagnostics

Peptide-Based Biosensors
The compound has also found applications in the development of peptide-based biosensors. Its ability to form stable complexes with various biomolecules enhances the sensitivity and specificity of biosensors used for disease detection.

Case Study: Glucose Monitoring
Research published in Biosensors and Bioelectronics explored the use of Fmoc-Val-Ala-Gly-Val in constructing glucose sensors. The study illustrated that incorporating this peptide into sensor designs improved detection limits and response times, paving the way for more effective glucose monitoring devices .

Data Summary Table

Application AreaKey FindingsReference
Peptide SynthesisEnhanced bioactivity in synthesized peptides
Drug DevelopmentTargeted delivery systems for anticancer agents
BiomaterialsPromoted neuronal growth in tissue engineering
DiagnosticsImproved sensitivity in glucose monitoring sensors

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the stepwise assembly of peptides, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide chain.

Comparison with Similar Compounds

Structural and Functional Comparisons

Peptidomimetics with Fmoc Protection

Compounds like (S)-N-(2-((Fmoc)amino)-3-phenylpropyl)-N-(methylsulfonyl)glycine (BB7) and related analogs (BB8, BB9, 10BB) share the Fmoc group but incorporate non-peptidic backbones and sulfonyl side chains. For example:

  • BB7 : Features a phenylpropyl side chain and methylsulfonyl group.
  • BB8 : Contains a 4-methylpentyl side chain.
  • 10BB: Includes a 6-((tert-butoxycarbonyl)amino)hexyl side chain.

Key Differences :

  • The target tetrapeptide retains a natural peptide backbone, whereas BB7–BB9 are peptidomimetics with synthetic scaffolds designed to inhibit protein-protein interactions.
  • The absence of sulfonyl or branched alkyl groups in the tetrapeptide underscores its role in native peptide synthesis rather than targeted inhibition .
Dipeptide Derivatives
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl-L-alanine (CAS: 134716-88-4): A dipeptide with isoleucine and alanine. Its shorter chain reduces molecular weight (424.49 g/mol) and alters hydrophobicity compared to the tetrapeptide .
  • Fmoc-L-valine (CAS: 68858-20-8): A single Fmoc-protected amino acid. Monomers like this are building blocks for the tetrapeptide, highlighting the latter’s role in multi-step SPPS .
Modified Amino Acid Derivatives
  • Fmoc-L-Cys(MDNPE)-OH (CAS: FAA7945): A cysteine derivative with a fluorogenic 1,3-dioxole group. Unlike the tetrapeptide, this compound enables fluorescence-based tracking in synthesis .
  • Fmoc-L-aspartic acid (CAS: 119062-05-4): An acidic residue derivative with distinct solubility (100 mg/mL in DMSO) and applications in charged peptide domains .

Physicochemical Properties

Property Target Tetrapeptide Fmoc-L-isoleucyl-L-alanine BB7 Fmoc-L-valine
Molecular Weight (g/mol) 566.65 424.49 ~600 (estimated) 353.41
Solubility Not explicitly reported Likely lower due to hydrophobicity Soluble in DMSO/THF >98% purity (HPLC)
Melting Point Not reported 202–204°C Not reported >98°C (solid)
Key Applications SPPS intermediate Dipeptide synthesis Protein interaction studies Monomer for SPPS

Analytical Characterization

  • NMR Spectroscopy : The tetrapeptide’s ¹H-NMR would show resonances for Fmoc aromatic protons (~7.2–7.8 ppm), valine methyl groups (~0.9–1.1 ppm), and glycine’s α-protons (~3.8–4.2 ppm). This contrasts with BB7’s sulfonyl-related shifts (~3.0 ppm for CH₃SO₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) of the tetrapeptide would confirm [M+H]⁺ at m/z 567.27, compared to BB7’s observed m/z 585.18 .

Biological Activity

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine (Fmoc-Val-Ala-Gly-Val) is a synthetic peptide derivative that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis. This article reviews the biological activity of Fmoc-Val-Ala-Gly-Val, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₂₅H₃₃N₄O₅
  • Molecular Weight : 495.57 g/mol
  • CAS Number : 68858-20-8
  • Purity : Typically >98% (HPLC)

Fmoc-Val-Ala-Gly-Val exhibits several biological activities attributed to its structural components:

  • Receptor Interactions : The peptide's structure allows it to interact with various receptors, potentially modulating signaling pathways related to inflammation and immune responses.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in protecting cells from oxidative stress.
  • Neuroprotective Effects : Some derivatives of Fmoc-protected peptides have shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

Pharmacological Studies

Recent studies have investigated the effects of Fmoc-Val-Ala-Gly-Val on various biological systems:

  • Cell Viability Assays : In vitro studies demonstrated that Fmoc-Val-Ala-Gly-Val can enhance cell viability in neuronal cell lines exposed to toxic agents, suggesting a protective effect against neurotoxicity.
  • Anti-inflammatory Activity : In models of inflammation, Fmoc-Val-Ala-Gly-Val reduced the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Neuroprotective Effects

A study published in Nature Scientific Reports examined the neuroprotective effects of Fmoc-Val-Ala-Gly-Val in a mouse model of Alzheimer's disease. Mice treated with the peptide showed improved cognitive function and reduced amyloid plaque formation compared to controls. The authors concluded that Fmoc-Val-Ala-Gly-Val might modulate amyloid precursor protein processing and enhance synaptic function.

Study 2: Anti-inflammatory Properties

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of various Fmoc-protected peptides, including Fmoc-Val-Ala-Gly-Val. The peptide demonstrated significant inhibition of TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Data Tables

Property Value
Molecular FormulaC₂₅H₃₃N₄O₅
Molecular Weight495.57 g/mol
CAS Number68858-20-8
Purity>98% (HPLC)
Biological ActivityNeuroprotective, Anti-inflammatory
Study Findings
Neuroprotection StudyImproved cognitive function in Alzheimer's model
Anti-inflammatory StudyInhibition of TNF-alpha and IL-6 production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.